

IUPAC nomenclature and CAS number for (Z)-2-nitro-1-phenylpropene

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Compound of Interest

Compound Name: [(Z)-2-nitroprop-1-enyl]benzene

Cat. No.: B7813920

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An In-depth Technical Guide to (Z)-2-Nitro-1-phenylpropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Nitro-1-phenylpropene, a member of the nitrostyrene class of compounds, is a molecule of significant interest in synthetic organic chemistry and drug development. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and physicochemical properties. It further delves into its primary application as a precursor in the synthesis of amphetamine and explores the potential biological activities of related nitroalkenes, offering insights for future research and development. Detailed experimental protocols for its synthesis and subsequent reduction are provided, alongside visualizations of key chemical pathways.

Chemical Identity and Properties

(Z)-2-Nitro-1-phenylpropene is the geometric isomer of the more commonly referenced (E)-1-phenyl-2-nitropropene (P2NP). The "(Z)" designation indicates that the higher priority substituents on the double bond, the phenyl group and the nitro group, are on the zusammen (together) or same side.

IUPAC Nomenclature and CAS Number

- IUPAC Name: [(Z)-2-nitroprop-1-enyl]benzene[1]
- CAS Number: 58321-79-2[1]

Physicochemical and Spectral Data

The following table summarizes the key physicochemical and spectral properties of 1-phenyl-2-nitropropene. It is important to note that much of the available literature focuses on the (E)-isomer or a mixture of isomers.

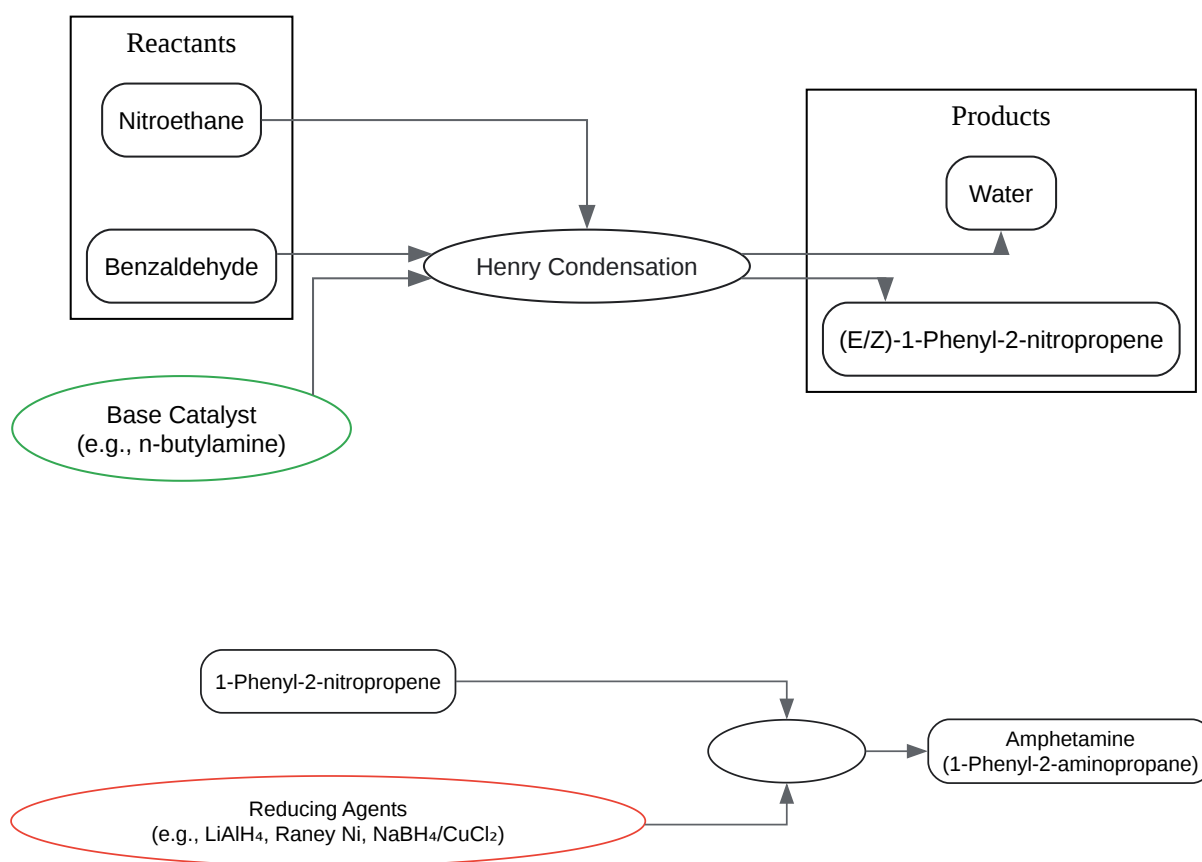
Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO ₂	[2]
Molecular Weight	163.17 g/mol	[1]
Appearance	Yellow crystalline powder	[3]
Melting Point	63-65 °C (for the common isomer mixture)	[3]
Boiling Point	263.0 ± 9.0 °C (Predicted)	[3]
Solubility	Soluble in acetone, chloroform, dichloromethane, methanol	
¹³ C NMR	Referenced in PubChem, specific data for (Z)-isomer not readily available.	[1]
IR Spectra	Referenced in PubChem, specific data for (Z)-isomer not readily available.	[1]

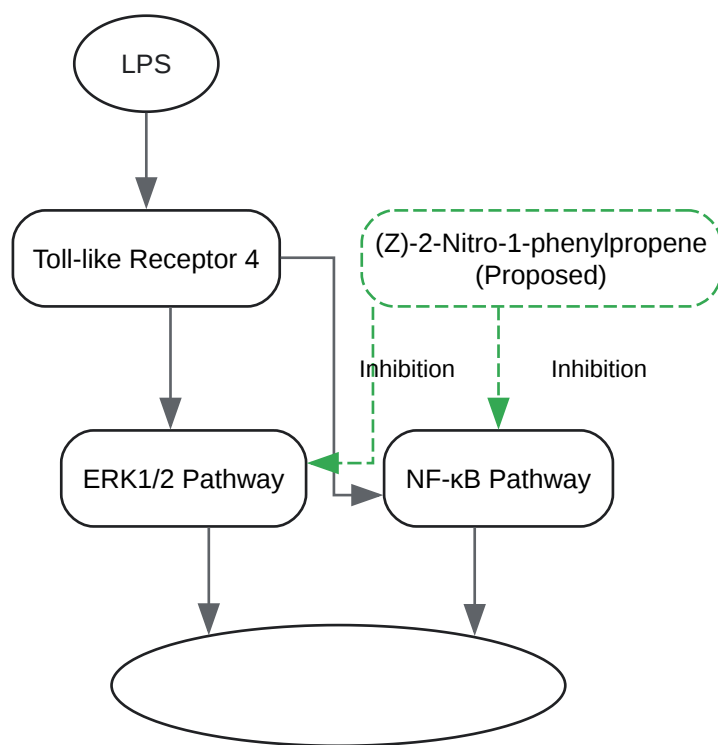
Synthesis and Reactivity

The primary synthetic route to 1-phenyl-2-nitropropene is through a Henry condensation (a variant of the Knoevenagel condensation) between benzaldehyde and nitroethane, typically using a basic catalyst.[2]

General Synthesis of 1-Phenyl-2-nitropropene

This reaction involves the deprotonation of nitroethane by a base to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting β -nitro alcohol intermediate is subsequently dehydrated to yield 1-phenyl-2-nitropropene.^[2] The (E)-isomer is generally the major product due to its greater thermodynamic stability.





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